molecular formula C10H15N5O3 B5130606 Caffeine, 8-(2-hydroxyethylamino)- CAS No. 6320-10-1

Caffeine, 8-(2-hydroxyethylamino)-

Cat. No.: B5130606
CAS No.: 6320-10-1
M. Wt: 253.26 g/mol
InChI Key: AWJFREKYPJBFBG-UHFFFAOYSA-N
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Description

Caffeine, 8-(2-hydroxyethylamino)-, also known as 8-(2-hydroxyethylamino)caffeine, is a derivative of caffeine. This compound is characterized by the presence of a hydroxyethylamino group at the 8th position of the caffeine molecule. Caffeine itself is a well-known stimulant found in coffee, tea, and various other beverages and foods. The modification at the 8th position can alter the pharmacological and chemical properties of the molecule, making it of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of caffeine, 8-(2-hydroxyethylamino)-, typically involves the introduction of the hydroxyethylamino group to the caffeine molecule. One common method is the reaction of caffeine with 2-aminoethanol under specific conditions. The reaction is usually carried out in a solvent such as toluene, with the presence of a base like cesium carbonate (Cs₂CO₃) and a catalyst such as palladium acetate (Pd(OAc)₂) combined with XantPhos .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but is optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Caffeine, 8-(2-hydroxyethylamino)-, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Comparison with Similar Compounds

Caffeine, 8-(2-hydroxyethylamino)-, can be compared with other caffeine derivatives such as:

Uniqueness

The presence of the hydroxyethylamino group at the 8th position makes caffeine, 8-(2-hydroxyethylamino)-, unique in its pharmacological profile and chemical reactivity. This modification can enhance its solubility, bioavailability, and interaction with specific molecular targets .

Properties

IUPAC Name

8-(2-hydroxyethylamino)-1,3,7-trimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O3/c1-13-6-7(12-9(13)11-4-5-16)14(2)10(18)15(3)8(6)17/h16H,4-5H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJFREKYPJBFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1NCCO)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00212560
Record name Caffeine, 8-(2-hydroxyethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6320-10-1
Record name 3,7-Dihydro-8-((2-hydroxyethyl)amino)-1,3,7-trimethyl-1H-purine-2,6-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006320101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC32050
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32050
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Caffeine, 8-(2-hydroxyethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-DIHYDRO-8-((2-HYDROXYETHYL)AMINO)-1,3,7-TRIMETHYL-1H-PURINE-2,6-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K43O3S4A4S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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